molecular formula C17H29NO5 B12068233 (1r,4r)-4-((tert-butoxycarbonyl)(tetrahydro-2H-pyran-4-yl)amino)cyclohexanecarboxylic acid

(1r,4r)-4-((tert-butoxycarbonyl)(tetrahydro-2H-pyran-4-yl)amino)cyclohexanecarboxylic acid

Cat. No.: B12068233
M. Wt: 327.4 g/mol
InChI Key: DNWLWPOTYHMZMK-UHFFFAOYSA-N
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Description

“(1R,4R)-4-((tert-butoxycarbonyl)(tetrahydro-2H-pyran-4-yl)amino)cyclohexanecarboxylic acid” is a complex organic compound with a fascinating structure. Let’s break it down:

  • The compound is a cyclohexane derivative.
  • It contains an amino group (NH₂) and a carboxylic acid group (COOH).
  • The stereochemistry is specified as (1R,4R), indicating the absolute configuration of the chiral centers.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This step prevents unwanted reactions during subsequent transformations.

    Ring Formation: The protected amine reacts with a suitable diene (such as tetrahydro-2H-pyran) to form a cyclic compound.

    Deprotection: The Boc group is removed, revealing the amino group.

    Carboxylation: The carboxylic acid group is introduced using appropriate reagents.

Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Specific details may vary based on proprietary processes employed by manufacturers.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, converting the alcohol group to a carbonyl group.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.

Common Reagents:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or alkoxides.

Major Products: The major products depend on the specific reaction conditions. For example:

  • Oxidation: The alcohol group may be converted to a ketone or an aldehyde.
  • Reduction: The carbonyl group can be reduced to an alcohol.
  • Substitution: Various derivatives with modified functional groups can be obtained.

Scientific Research Applications

This compound finds applications in:

    Medicine: As a potential drug candidate due to its unique structure and potential biological activity.

    Chemical Synthesis: As a building block for more complex molecules.

    Materials Science: For designing functional materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways within cells.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related cyclohexane-based compounds. Some similar compounds include:

  • Cyclohexanecarboxylic acid
  • Tetrahydro-2H-pyran derivatives

Properties

Molecular Formula

C17H29NO5

Molecular Weight

327.4 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl-(oxan-4-yl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H29NO5/c1-17(2,3)23-16(21)18(14-8-10-22-11-9-14)13-6-4-12(5-7-13)15(19)20/h12-14H,4-11H2,1-3H3,(H,19,20)

InChI Key

DNWLWPOTYHMZMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCC(CC1)C(=O)O)C2CCOCC2

Origin of Product

United States

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